molecular formula C22H19N3O3S B2706179 N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 687583-00-2

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Numéro de catalogue B2706179
Numéro CAS: 687583-00-2
Poids moléculaire: 405.47
Clé InChI: JSTMNXOINBLHHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is a thieno[3,2-d]pyrimidine derivative and has been synthesized using various methods.

Mécanisme D'action

The mechanism of action of N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves the inhibition of the enzymes LDHA, CAIX, and IDH1. LDHA is involved in the conversion of pyruvate to lactate, which is a hallmark of cancer metabolism. CAIX is involved in the regulation of pH in cancer cells, and IDH1 is involved in the production of oncometabolite 2-hydroxyglutarate (2-HG). Inhibition of these enzymes could lead to the suppression of cancer cell growth and the treatment of metabolic disorders.
Biochemical and Physiological Effects:
N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been shown to have biochemical and physiological effects. Inhibition of LDHA could lead to the suppression of cancer cell growth and the reduction of lactate production. Inhibition of CAIX could lead to the acidification of the tumor microenvironment, which could enhance the efficacy of chemotherapy and radiation therapy. Inhibition of IDH1 could lead to the reduction of oncometabolite 2-HG, which is implicated in the development of gliomas.

Avantages Et Limitations Des Expériences En Laboratoire

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has advantages and limitations for lab experiments. One advantage is that it could be used as a potential therapeutic agent for cancer and metabolic disorders. Another advantage is that it could be used as a tool compound to study the role of LDHA, CAIX, and IDH1 in cancer and metabolic disorders. One limitation is that it could have off-target effects on other enzymes, which could affect the interpretation of the results.

Orientations Futures

There are several future directions for the research on N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. One direction is to study its efficacy as a therapeutic agent for cancer and metabolic disorders in preclinical and clinical studies. Another direction is to study its specificity and selectivity towards LDHA, CAIX, and IDH1, and to develop more potent and selective inhibitors. Additionally, it would be interesting to study the effect of N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide on other enzymes and pathways, and to explore its potential applications in other diseases.

Méthodes De Synthèse

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been synthesized using various methods. One of the methods involves the reaction between 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid and N,N-dibenzylglycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.

Applications De Recherche Scientifique

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has potential applications in scientific research. This compound has been shown to have inhibitory activity against various enzymes such as human lactate dehydrogenase A (LDHA), human carbonic anhydrase IX (CAIX), and human isocitrate dehydrogenase 1 (IDH1). These enzymes are known to be involved in various diseases such as cancer and metabolic disorders. Therefore, N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide could be used as a potential therapeutic agent for these diseases.

Propriétés

IUPAC Name

N,N-dibenzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c26-19(15-25-21(27)20-18(11-12-29-20)23-22(25)28)24(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTMNXOINBLHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.